molecular formula C20H19FN2O B6568732 8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline CAS No. 921538-65-0

8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline

Cat. No. B6568732
CAS RN: 921538-65-0
M. Wt: 322.4 g/mol
InChI Key: UQWDEUAEWUQYBM-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . Quinoline compounds can be synthesized using classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. Here’s why it’s of interest:

Antibacterial Agents

Pyrrolidine derivatives exhibit antibacterial activity. For instance:

Chemical Intermediates

Materials Science

Analytical Chemistry

Structural Diversity in Drug Design

properties

IUPAC Name

8-[(4-fluorophenyl)methoxy]-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c21-17-9-6-15(7-10-17)14-24-18-5-3-4-16-8-11-19(22-20(16)18)23-12-1-2-13-23/h3-11H,1-2,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDEUAEWUQYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-Fluorobenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline

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